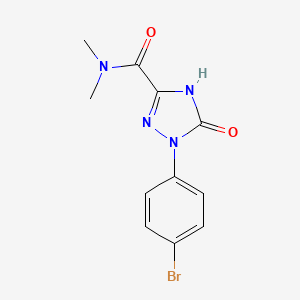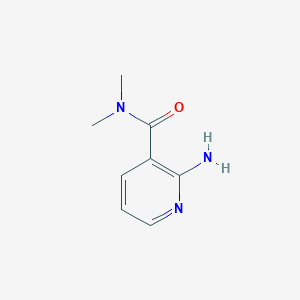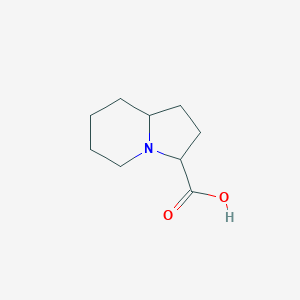
Octahydroindolizine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydroindolizine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes an indolizine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction. This method includes the generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure . Another approach involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming the corresponding imine and subsequent cyclization using a base and a catalytic amount of copper iodide (CuI) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar methodologies could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully or partially reduced forms of the compound. Substitution reactions can introduce various functional groups onto the indolizine ring.
Wissenschaftliche Forschungsanwendungen
Octahydroindolizine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into the medicinal applications of this compound is ongoing, with some derivatives being investigated for their therapeutic potential.
Wirkmechanismus
The mechanism by which octahydroindolizine-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indolizine derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid: Shares a similar indole ring structure but differs in its specific functional groups and reactivity.
Indolizine derivatives: Compounds like camptothecin and its analogs (irinotecan, topotecan) have similar core structures and are known for their biological activities.
Uniqueness
Octahydroindolizine-3-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-4-7-3-1-2-6-10(7)8/h7-8H,1-6H2,(H,11,12) |
InChI-Schlüssel |
AMIOMOLVGNISHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)CCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


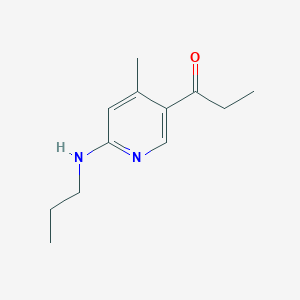
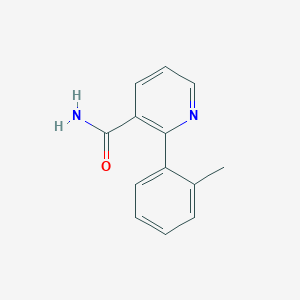
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
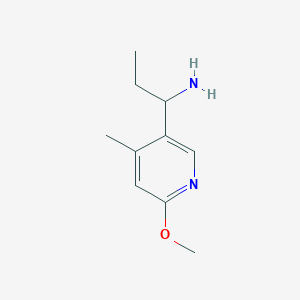
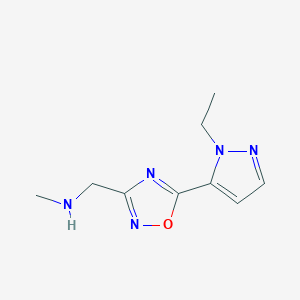
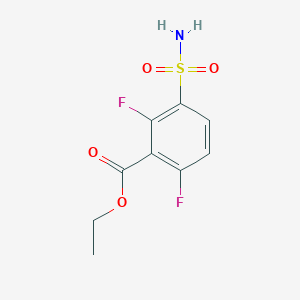
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)


![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
![3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
